molecular formula C14H15NO B3121726 (2'-Methoxy[1,1'-biphenyl]-2-yl)methanamine CAS No. 292151-99-6

(2'-Methoxy[1,1'-biphenyl]-2-yl)methanamine

Cat. No.: B3121726
CAS No.: 292151-99-6
M. Wt: 213.27 g/mol
InChI Key: NWHWUYVVFQTNRX-UHFFFAOYSA-N
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Description

(2'-Methoxy[1,1'-biphenyl]-2-yl)methanamine (CAS: 292151-99-6) is a biphenyl-derived primary amine featuring a methoxy (-OCH₃) substituent at the 2' position of the biphenyl scaffold and a methanamine (-CH₂NH₂) group at the 2 position. Its molecular formula is C₁₄H₁₅NO, with a molecular weight of 213.28 g/mol. This compound is notable for its structural versatility, serving as a precursor in pharmaceutical and materials chemistry. Synthesis often involves reductive amination or lithium aluminum hydride (LAH) reduction of nitrile intermediates, as demonstrated in related compounds .

Properties

IUPAC Name

[2-(2-methoxyphenyl)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-16-14-9-5-4-8-13(14)12-7-3-2-6-11(12)10-15/h2-9H,10,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHWUYVVFQTNRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC=CC=C2CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601278773
Record name 2′-Methoxy[1,1′-biphenyl]-2-methanamine
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URL https://comptox.epa.gov/dashboard/DTXSID601278773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292151-99-6
Record name 2′-Methoxy[1,1′-biphenyl]-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=292151-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2′-Methoxy[1,1′-biphenyl]-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601278773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2’-Methoxy[1,1’-biphenyl]-2-yl)methanamine typically involves the following steps:

Industrial Production Methods: Industrial production methods for (2’-Methoxy[1,1’-biphenyl]-2-yl)methanamine would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (2’-Methoxy[1,1’-biphenyl]-2-yl)methanamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Features of Analogs
Compound Name CAS No. Substituents Molecular Formula Molecular Weight (g/mol) Key Differences
(2'-Methoxy[1,1'-biphenyl]-2-yl)methanamine 292151-99-6 2'-OCH₃, 2-CH₂NH₂ C₁₄H₁₅NO 213.28 Reference compound
(4'-Fluoro-[1,1'-biphenyl]-2-yl)methanamine hydrochloride 1189729-43-8 4'-F, 2-CH₂NH₂·HCl C₁₃H₁₃ClFN 237.71 Fluorine substitution; hydrochloride salt
1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine 13737-31-0 2-CH₂NHCH₃ C₁₄H₁₅N 197.28 N-methylated amine
C-(3'-Chloro-biphenyl-4-yl)-methylamine hydrochloride 893649-04-2 3'-Cl, 4-CH₂NH₂·HCl C₁₃H₁₃Cl₂N 254.16 Chloro substituent; hydrochloride salt
[1,1'-Biphenyl]-3-yl(phenyl)methanamine 1138152-53-0 3-C₆H₅, 2-CH₂NH₂ C₁₉H₁₇N 259.35 Additional phenyl group at biphenyl-3 position
Key Observations :
  • Electronic Effects : Methoxy (-OCH₃) in the target compound is electron-donating, enhancing resonance stabilization, whereas fluorine (-F) in the 4'-fluoro analog (CAS 1189729-43-8) is electron-withdrawing, altering electronic density and reactivity .
  • Steric Effects : N-methylation in 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine introduces steric hindrance, reducing nucleophilicity compared to the primary amine .
  • Solubility : Hydrochloride salts (e.g., CAS 1189729-43-8) exhibit higher aqueous solubility due to ionic character .
Key Observations :
  • Reduction Strategies : LAH/AlCl₃ is effective for nitrile-to-amine conversion in biphenyl systems .
  • Cross-Coupling : Palladium-catalyzed methods (e.g., Suzuki coupling) enable precise aryl-aryl bond formation, critical for analogs with halogen substituents .

Physicochemical and Toxicological Properties

Table 3: Comparative Physicochemical Data
Compound Solubility Stability Toxicity (GHS Classification)
(2'-Methoxy[1,1'-biphenyl]-2-yl)methanamine Low in water; soluble in DMSO Stable under inert conditions Not explicitly reported
(4'-Fluoro-[1,1'-biphenyl]-2-yl)methanamine hydrochloride High in polar solvents (due to HCl salt) Hygroscopic Acute toxicity (oral, dermal), respiratory irritant (predicted)
[1,1'-Biphenyl]-3-yl(phenyl)methanamine Insoluble in water Air-sensitive H302 (harmful if swallowed), H315/H319 (skin/eye irritation)
Key Observations :
  • Hydrochloride salts improve solubility but may introduce hygroscopicity .
  • Primary amines with aromatic systems often exhibit acute toxicity and irritation hazards, necessitating careful handling .

Biological Activity

(2'-Methoxy[1,1'-biphenyl]-2-yl)methanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed review of its biological activity, including synthesis methods, structure-activity relationships (SAR), and findings from various studies.

Chemical Structure and Properties

The molecular formula of (2'-Methoxy[1,1'-biphenyl]-2-yl)methanamine is C14H15NOC_{14}H_{15}NO. The presence of the methoxy group and the biphenyl structure contributes to its unique chemical properties, which may influence its interactions with biological targets.

Synthesis

The synthesis of (2'-Methoxy[1,1'-biphenyl]-2-yl)methanamine typically involves several steps:

  • Formation of Biphenyl Structure : The biphenyl backbone is constructed through coupling reactions.
  • Introduction of Methoxy Group : A methoxylation step introduces the methoxy substituent at the appropriate position.
  • Amine Functionalization : The final step involves the introduction of the amine group to yield the target compound.

Antiviral Activity

Research has indicated that derivatives similar to (2'-Methoxy[1,1'-biphenyl]-2-yl)methanamine exhibit antiviral properties. For instance, compounds with similar structures have shown inhibitory effects against various viruses, including influenza A and CoxB3 viruses. These findings suggest that (2'-Methoxy[1,1'-biphenyl]-2-yl)methanamine may also possess antiviral activity through mechanisms involving receptor binding and enzyme inhibition .

CompoundVirus TargetIC50 Value (μmol/L)
Compound AInfluenza A7.53
Compound BCoxB310.20

Antimicrobial Activity

Studies have shown that compounds with similar biphenyl structures exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Structure-Activity Relationships (SAR)

The SAR studies highlight the importance of specific functional groups in determining biological activity. For instance, modifications to the biphenyl structure or variations in the methoxy group can lead to enhanced or diminished activity against specific biological targets.

For example:

  • Electron-donating groups on the biphenyl ring often enhance activity.
  • Steric hindrance introduced by bulky substituents can reduce binding affinity.

Case Study 1: Antiviral Efficacy

In a study evaluating various biphenyl derivatives, (2'-Methoxy[1,1'-biphenyl]-2-yl)methanamine was tested for its ability to inhibit viral replication in vitro. Results indicated a promising antiviral profile with an IC50 value comparable to established antiviral agents .

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted on (2'-Methoxy[1,1'-biphenyl]-2-yl)methanamine against multiple bacterial strains. The compound demonstrated significant inhibition zones in agar diffusion tests, indicating strong antimicrobial potential .

Q & A

Q. What are the recommended synthetic routes for (2'-Methoxy[1,1'-biphenyl]-2-yl)methanamine, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : Synthesis often involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to assemble the biphenyl scaffold. For example, coupling 2-bromo-2'-methoxybiphenyl with a boronic acid derivative under inert conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) can form the biphenyl core . Subsequent functionalization (e.g., reductive amination of a ketone intermediate) introduces the methanamine group. Reaction temperature (80–100°C), catalyst loading (1–5 mol%), and stoichiometric ratios (1:1.2 aryl halide:boronic acid) are critical for minimizing side products .

Q. How should researchers handle and store (2'-Methoxy[1,1'-biphenyl]-2-yl)methanamine to ensure safety and stability?

  • Methodological Answer : The compound is classified under GHS hazard categories H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Use nitrile gloves, safety goggles, and fume hoods during handling. Store in a dry, cool environment (<25°C) in airtight containers to prevent oxidation. Avoid exposure to moisture or strong acids/bases, as these may degrade the amine functional group .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HR-MS) confirms molecular weight (e.g., C₁₄H₁₅NO, [M+H]⁺ = 214.1226). Nuclear magnetic resonance (NMR) is critical: ¹H NMR (CDCl₃) should show a singlet (~3.8 ppm) for the methoxy group and aromatic protons in the biphenyl region (6.8–7.6 ppm). ¹³C NMR will confirm the methanamine carbon (~45 ppm). Purity (>95%) is validated via HPLC with a C18 column (acetonitrile/water gradient) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected splitting in ¹H NMR) for derivatives of this compound?

  • Methodological Answer : Unexpected splitting may arise from hindered rotation in the biphenyl system or steric effects near the methoxy group. Variable-temperature NMR (e.g., 25–60°C) can elucidate dynamic effects. For example, coalescence of split peaks at higher temperatures confirms restricted rotation. Alternatively, computational modeling (DFT) predicts dihedral angles and coupling constants to validate assignments .

Q. What strategies mitigate competing side reactions during functionalization of the methanamine group?

  • Methodological Answer : Protecting the primary amine (e.g., with Boc or Fmoc groups) prevents undesired nucleophilic attacks during reactions. For example, Boc-protection (di-tert-butyl dicarbonate, DMAP, THF) allows selective alkylation or acylation. Deprotection (TFA/DCM) regenerates the free amine. Monitor reaction progress via TLC (ninhydrin staining) to detect free amine formation .

Q. How does the methoxy group’s position influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The ortho-methoxy group in (2'-Methoxy[1,1'-biphenyl]-2-yl)methanamine can sterically hinder coupling reactions. In Suzuki-Miyaura reactions, electron-donating methoxy groups activate the aryl halide but may reduce catalyst turnover. Use bulky ligands (e.g., SPhos) to prevent catalyst poisoning. Compare yields with para-methoxy analogs to quantify steric/electronic effects .

Q. What mechanistic insights explain discrepancies in biological activity between this compound and its structural analogs?

  • Methodological Answer : Differences in logP (lipophilicity) and hydrogen-bonding capacity (e.g., methoxy vs. tert-butyl substituents) alter membrane permeability. Perform comparative molecular docking studies to assess binding affinity to target proteins (e.g., GPCRs). For example, replace the methoxy group with bulkier substituents and measure IC₅₀ values in receptor assays to map structure-activity relationships (SAR) .

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